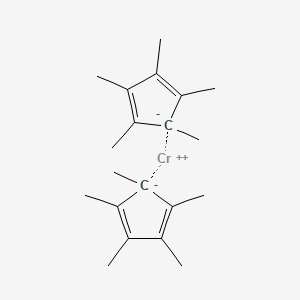

Decamethylchromocene

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H30Cr |

|---|---|

Molecular Weight |

322.4 g/mol |

IUPAC Name |

chromium(2+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene |

InChI |

InChI=1S/2C10H15.Cr/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3;/q2*-1;+2 |

InChI Key |

KZCDXNZVNRLDFN-UHFFFAOYSA-N |

Canonical SMILES |

C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Cr+2] |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Isolation of Decamethylchromocene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and isolation of decamethylchromocene, formally known as bis(pentamethylcyclopentadienyl)chromium(II) or Cp*₂Cr. This document outlines the established experimental protocol, presents key quantitative data in a structured format, and illustrates the synthesis workflow for clarity and reproducibility.

Introduction

This compound is an organometallic compound belonging to the metallocene family, where a central chromium atom is sandwiched between two pentamethylcyclopentadienyl ligands (Cp*). The electron-donating nature of the ten methyl groups on the cyclopentadienyl rings significantly influences the electronic properties and reactivity of the metal center, making this compound a potent reducing agent.[1] Its unique characteristics have garnered interest in various fields of chemical research, including catalysis and materials science. This guide serves as a practical resource for the successful synthesis and purification of this valuable chemical reagent.

Synthesis of this compound

The most widely adopted synthetic route to this compound involves the reaction of a chromium(II) salt with a pentamethylcyclopentadienyl ligand source. The following protocol is based on the established literature.

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity/Notes |

| Anhydrous Chromium(II) Chloride | CrCl₂ | 122.90 | Anhydrous |

| Pentamethylcyclopentadienyllithium | LiC₅(CH₃)₅ (LiCp*) | 142.16 | To be prepared fresh or stored under inert atmosphere |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Distilled from sodium/benzophenone ketyl |

| Anhydrous n-pentane | C₅H₁₂ | 72.15 | Dried and degassed |

| Celite | N/A | N/A | Filter aid |

Experimental Protocol

Reaction Setup: All manipulations should be performed under a dry, oxygen-free inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. All glassware must be rigorously dried prior to use.

Procedure:

-

In a Schlenk flask equipped with a magnetic stir bar, suspend anhydrous chromium(II) chloride (1.00 eq) in anhydrous tetrahydrofuran (THF).

-

In a separate Schlenk flask, dissolve pentamethylcyclopentadienyllithium (LiCp*) (2.00 eq) in anhydrous THF.

-

Slowly add the LiCp* solution to the stirred suspension of CrCl₂ at room temperature.

-

The reaction mixture is stirred at room temperature for 12 hours. During this time, the color of the solution will change, indicating the formation of the product.

-

After the reaction is complete, the solvent is removed in vacuo to yield a solid residue.

-

The residue is extracted with anhydrous n-pentane.

-

The resulting solution is filtered through a pad of Celite to remove insoluble lithium chloride and any unreacted starting materials.

-

The filtrate is collected in a clean, dry Schlenk flask.

-

The solvent is removed in vacuo to yield crude this compound as a crystalline solid.

Synthesis Workflow

Isolation and Purification

Crude this compound can be purified by sublimation to obtain a product of high purity.

Purification Protocol

Apparatus: A standard sublimation apparatus is required, consisting of a vessel to hold the crude product, a cold finger condenser, and a connection to a high-vacuum line.

Procedure:

-

Transfer the crude this compound to the sublimation apparatus under an inert atmosphere.

-

Assemble the apparatus and evacuate it to a pressure of approximately 10⁻³ to 10⁻⁴ torr.

-

Cool the cold finger with a suitable coolant (e.g., a dry ice/acetone slurry or a cryocooler).

-

Gently heat the bottom of the sublimation apparatus containing the crude product. The temperature should be carefully controlled to induce sublimation without causing decomposition. A typical sublimation temperature is in the range of 80-100 °C.

-

Dark purple crystals of pure this compound will deposit on the cold finger.

-

Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.

-

Carefully vent the apparatus with an inert gas.

-

Collect the purified crystals from the cold finger in a glovebox.

Purification Workflow

Physical and Spectroscopic Data

The following table summarizes key physical and spectroscopic data for this compound.

| Property | Value |

| Chemical Formula | C₂₀H₃₀Cr |

| Molar Mass | 322.45 g/mol |

| Appearance | Dark purple crystalline solid |

| Melting Point | 299-301 °C |

| Solubility | Soluble in nonpolar organic solvents (e.g., pentane, hexane, toluene) |

| ¹H NMR (C₆D₆, 298 K) | δ 1.75 (s, 30H) |

| Magnetic Moment, μeff | 2.83 μB at 295 K |

Safety and Handling

This compound is air and moisture sensitive and should be handled and stored under an inert atmosphere. It is a strong reducing agent and may react vigorously with oxidizing agents. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS).

References

In-Depth Technical Guide to the Magnetic Properties of Decamethylchromocene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of decamethylchromocene, Cp*₂Cr, a key organometallic compound. The document details its paramagnetic nature, summarizes relevant magnetic susceptibility and effective magnetic moment data, and provides detailed experimental protocols for characterization.

Executive Summary

This compound, a sandwich compound with a central chromium atom bonded to two pentamethylcyclopentadienyl ligands, is a well-established paramagnetic species. Its magnetic behavior is primarily dictated by the electronic configuration of the chromium center. This guide consolidates available data on the magnetic properties of this compound and its cation, offering insights for researchers in fields ranging from materials science to drug development where magnetic properties are of interest.

Magnetic Properties of this compound and its Cation

The decamethylchromocenium cation typically exhibits a high-spin state of S = 3/2.[1] This spin state is a key determinant of its magnetic behavior.

Quantitative Magnetic Data

The magnetic properties of decamethylchromocenium have been characterized in various salts. A notable example is the salt [Cr(Cp*)₂][Ni(edt)₂], for which the following magnetic data have been reported:

| Parameter | Value | Conditions |

| Effective Magnetic Moment (µ_eff) | 4.31 µ_B | Room Temperature |

| Weiss Constant (θ) | 26.7 K | 50-300 K |

Table 1: Magnetic Properties of [Cr(Cp)₂][Ni(edt)₂]*[2]

The observed room-temperature effective magnetic moment of 4.31 µ_B is in good agreement with the theoretical value of 4.24 µ_B, which is calculated for two non-interacting spins of S = 1/2 and S = 3/2.[2]

In another study involving a reaction product of this compound, the dimeric complex {[TI-(μ₂-O), (μ-O)]Cp*Cr}₂·C₆H₁₄, an effective magnetic moment of 5.03 µ_B was measured at 300 K.[3] This value corresponds to a system with two interacting high-spin Cr(III) centers.[3]

Experimental Protocols for Magnetic Characterization

The determination of the magnetic properties of this compound and its derivatives requires specialized techniques suitable for air-sensitive and paramagnetic materials. The primary methods employed are SQUID magnetometry and Electron Paramagnetic Resonance (EPR) spectroscopy.

SQUID (Superconducting Quantum Interference Device) Magnetometry

SQUID magnetometry is a highly sensitive technique used to measure the magnetic moment of a sample as a function of temperature and applied magnetic field.

Figure 1. Experimental workflow for SQUID magnetometry of this compound.

-

Sample Preparation (Air-Sensitive Protocol):

-

Inside an inert atmosphere glovebox, weigh approximately 1-10 mg of the polycrystalline this compound sample.

-

Carefully load the sample into a pre-weighed gelatin capsule or a quartz tube.

-

Seal the container securely to prevent any exposure to air.

-

The encapsulated sample is then placed inside a plastic straw which serves as the sample holder for the magnetometer.

-

-

Instrumentation and Measurement:

-

The measurement is performed using a SQUID magnetometer, such as a Quantum Design MPMS3.

-

The sample holder is inserted into the magnetometer, which is then purged with helium gas.

-

Temperature-Dependent Magnetic Susceptibility (χ vs. T):

-

The sample is cooled to the lowest desired temperature (e.g., 2 K) in the absence of an external magnetic field (Zero-Field Cooled - ZFC).

-

A small DC magnetic field (e.g., 1000 Oe) is applied.

-

The magnetic moment (M) is measured as the sample is warmed to the highest desired temperature (e.g., 300 K).

-

For Field-Cooled (FC) measurements, the sample is cooled in the presence of the applied magnetic field, and the magnetic moment is measured upon warming.

-

-

Field-Dependent Magnetization (M vs. H):

-

The sample is held at a constant temperature (e.g., 2 K).

-

The applied magnetic field is swept through a range (e.g., -7 T to 7 T) and the magnetic moment is recorded.

-

-

-

Data Analysis:

-

The molar magnetic susceptibility (χ) is calculated from the measured magnetic moment, the applied magnetic field, and the molar mass of the sample.

-

The data is often presented as χ vs. T and χT vs. T plots.

-

For paramagnetic materials, the high-temperature region of the 1/χ vs. T plot is fitted to the Curie-Weiss law, χ = C / (T - θ), to determine the Curie constant (C) and the Weiss constant (θ).

-

The effective magnetic moment (µ_eff) is then calculated using the formula: µ_eff = √(8C).

-

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a technique that detects transitions between electron spin energy levels induced by microwave radiation in the presence of a magnetic field. It is highly specific to species with unpaired electrons.

Figure 2. Logical relationship of principles in EPR spectroscopy.

-

Sample Preparation:

-

For solid-state EPR, a few milligrams of the polycrystalline this compound powder are loaded into a quartz EPR tube.

-

For solution-state EPR, a dilute solution of the compound is prepared in a suitable deoxygenated solvent (e.g., toluene or THF) inside an inert atmosphere glovebox. The solution is then transferred to an EPR tube and sealed.

-

-

Instrumentation and Measurement:

-

The EPR spectrum is recorded using an X-band (~9.5 GHz) EPR spectrometer.

-

The sample tube is placed inside the microwave cavity of the spectrometer, which is positioned between the poles of an electromagnet.

-

The sample is typically cooled to a low temperature (e.g., 77 K, liquid nitrogen) to obtain better resolution.

-

The magnetic field is swept while the microwave frequency is held constant. The absorption of microwaves by the sample is detected and recorded as the first derivative of the absorption spectrum.

-

-

Data Analysis:

-

The g-value is determined from the center of the EPR signal using the resonance condition: g = hν / (µ_B B₀), where h is Planck's constant, ν is the microwave frequency, µ_B is the Bohr magneton, and B₀ is the magnetic field at resonance.

-

Hyperfine coupling patterns, if resolved, can provide information about the interaction of the unpaired electron with nearby magnetic nuclei.

-

Electronic Structure and its Relation to Magnetism

The magnetic properties of this compound are a direct consequence of its electronic structure. The chromium(II) center in a low-spin d⁴ configuration would be expected to have two unpaired electrons (S=1). However, experimental and theoretical studies on related chromocenes suggest a more complex electronic structure that can lead to a higher spin state. For the decamethylchromocenium cation ([Cp*₂Cr]⁺), the Cr(III) center has a d³ electronic configuration, which typically results in three unpaired electrons, corresponding to the observed S = 3/2 spin state.[1]

The pentamethylcyclopentadienyl (Cp*) ligands act as strong-field ligands, influencing the splitting of the d-orbitals and thus the distribution of electrons and the resulting spin state.

Conclusion

This compound is a significant paramagnetic organometallic compound. While detailed magnetic data for the neutral species remains elusive in the readily available literature, its cation is well-characterized as a high-spin S = 3/2 species. The experimental protocols of SQUID magnetometry and EPR spectroscopy are essential tools for elucidating the magnetic properties of this and related air-sensitive paramagnetic complexes. A thorough understanding of these properties is crucial for the rational design of novel materials and therapeutic agents.

References

electronic structure of decamethylchromocene

An In-depth Technical Guide on the Electronic Structure of Decamethylchromocene

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound, [Cr(C₅(CH₃)₅)₂] or Cp*₂Cr, is an important organometallic sandwich compound whose unique electronic structure underpins its potent reducing properties and reactivity. This technical guide provides a comprehensive overview of its electronic configuration, molecular orbital framework, and the key experimental and computational methodologies used for its characterization. The document synthesizes foundational knowledge with detailed procedural outlines and data visualization to serve as a resource for professionals in chemistry and related scientific fields.

Introduction

This compound is a 16-valence electron metallocene featuring a central chromium atom coordinated by two pentamethylcyclopentadienyl (Cp*) ligands. The ten electron-donating methyl groups on the cyclopentadienyl rings distinguish it starkly from its parent compound, chromocene (Cp₂Cr). These substituents significantly increase the electron density at the metal center, enhancing the electron-donating properties of the ligands and sterically shielding the chromium atom.[1] This modification of the ligand framework profoundly impacts the compound's electronic properties, making it a much stronger reducing agent than chromocene.[1][2] An understanding of its electronic structure is fundamental to leveraging its chemical properties in synthesis, catalysis, and materials science.

Electronic Configuration and Molecular Orbital Theory

The is best described through Molecular Orbital (MO) theory, which considers the interactions between the chromium 3d atomic orbitals and the π molecular orbitals of the two Cp* ligands. In the first transition series metallocenes, the highest occupied molecular orbitals (HOMOs) are known to be strongly metal-in-character.[2]

For this compound, the increased ligand field strength of the permethylated Cp* rings compared to unsubstituted Cp results in a low-spin, 16-electron configuration for the Cr(II) center.[1] The accepted ground-state electronic configuration is ³E₂g [(a₁g)²(e₂g)³(e₁g)¹]. This configuration results in two unpaired electrons, rendering the molecule paramagnetic. The a₁g (dz²) and e₂g (dxy, dx²-y²) orbitals are primarily metal-based and are occupied by electrons. The singly occupied e₁g orbital also has significant metal character. The electron-donating nature of the ten methyl groups raises the energy of these d-orbitals, which explains why decamethylmetallocenes are much more easily oxidized than their unsubstituted counterparts.[1]

Caption: Qualitative molecular orbital diagram for this compound.

Quantitative Data

Various physical methods have been employed to quantify the electronic and structural properties of this compound.[2] While these studies are cited in the literature, specific numerical values for ionization energy, redox potential, and magnetic moment for the neutral molecule are not available in the accessed search results. Data for the parent compound, chromocene, is provided for comparison where available.

| Property | Value (this compound) | Value (Chromocene) | Method |

| Ionization Energy | |||

| First Vertical IE | Data not available in search results | 6.24 eV[3] | He(I) Photoelectron Spectroscopy |

| Second Vertical IE | Data not available in search results | 6.80 eV[3] | He(I) Photoelectron Spectroscopy |

| Redox Potential | |||

| E₁/₂ (Cp₂Cr⁺/Cp₂Cr) | Data not available in search results | -0.67 V vs SCE | Cyclic Voltammetry |

| Magnetic Moment | |||

| µ_eff | Data not available in search results | 3.0 µ_B | SQUID Magnetometry |

| Structural Parameters | |||

| Cr-C distance | Data not available in search results | 2.169 Å | X-ray Crystallography |

| C-C distance (ring) | Data not available in search results | 1.430 Å | X-ray Crystallography |

Experimental Protocols

The characterization of this compound's electronic structure relies on several key experimental techniques.

Photoelectron Spectroscopy (PES)

Objective: To determine the binding energies of valence electrons, providing direct insight into the energies of the molecular orbitals.

Methodology:

-

Sample Preparation: A solid sample of this compound is sublimed in a high-vacuum chamber to generate a solvent-free molecular beam.

-

Ionization: The gaseous molecules are irradiated with a monochromatic source of high-energy ultraviolet photons, typically from a helium discharge lamp (He(I) radiation at 21.22 eV).

-

Analysis: The kinetic energy of the electrons photoejected from the molecule is measured by an electron energy analyzer.

-

Data Interpretation: The ionization energy (IE) for each orbital is calculated using the equation: IE = hν - KE, where hν is the photon energy and KE is the measured kinetic energy of the photoelectron. The resulting spectrum, a plot of electron counts versus ionization energy, shows distinct bands corresponding to the ionization from different molecular orbitals.

Cyclic Voltammetry (CV)

Objective: To measure the redox potentials, quantifying the ease with which the molecule can be oxidized or reduced.

Methodology:

-

Solution Preparation: A solution of this compound is prepared in an appropriate aprotic solvent (e.g., acetonitrile, THF) containing a high concentration of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) to ensure conductivity.

-

Electrochemical Cell: A three-electrode cell is assembled, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Saturated Calomel Electrode, SCE), and a counter electrode (e.g., platinum wire).

-

Potential Sweep: The potential of the working electrode is swept linearly from an initial value to a final value and then back again. The current that flows as a result of electron transfer at the electrode surface is recorded.

-

Data Analysis: The resulting plot of current versus potential is called a cyclic voltammogram. For a reversible one-electron process, the half-wave potential (E₁/₂), which is a good approximation of the standard redox potential, is calculated as the average of the anodic (oxidation) and cathodic (reduction) peak potentials: E₁/₂ = (E_pa + E_pc) / 2.

Caption: Generalized experimental workflow for Cyclic Voltammetry.

Computational Chemistry

Theoretical calculations, particularly Density Functional Theory (DFT), are indispensable tools for complementing experimental data and providing a deeper understanding of the . These computational methods can:

-

Predict molecular orbital energies and compositions, aiding in the assignment of photoelectron spectra.

-

Model molecular geometries in both neutral and ionized states.

-

Calculate magnetic properties and electron density distributions.

-

Simulate vibrational frequencies to help interpret spectroscopic data.

The choice of functional and basis set is critical for achieving results that accurately reflect experimental observations.

Conclusion

References

- 1. escholarship.org [escholarship.org]

- 2. escholarship.org [escholarship.org]

- 3. Electronic structures of metal complexes containing the π-cyclopentadienyl and related ligands. Part 2.—He I photoelectron spectra of the open-shell metallocenes - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

Spectroscopic Profile of Decamethylchromocene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decamethylchromocene, formally known as bis(pentamethylcyclopentadienyl)chromium(II) or [Cp*₂Cr], is a paramagnetic organometallic compound belonging to the metallocene family. Its unique electronic structure and reactivity have garnered significant interest in various fields, including catalysis and materials science. A thorough understanding of its spectroscopic characteristics is paramount for its identification, purity assessment, and the elucidation of its bonding and electronic properties. This technical guide provides an in-depth overview of the spectroscopic characterization of this compound, presenting key quantitative data, detailed experimental protocols, and a visual representation of the characterization workflow.

Spectroscopic Data

The following tables summarize the essential quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Due to its paramagnetic nature, the NMR spectra of this compound exhibit significantly broadened signals and large chemical shifts, which can make analysis challenging.

| Nucleus | Chemical Shift (δ) [ppm] | Linewidth (Hz) | Solvent |

| ¹H (Cp-CH₃) | Data not available in the reviewed literature | - | - |

| ¹³C (Cp-C) | Data not available in the reviewed literature | - | - |

| ¹³C (Cp*-CH₃) | Data not available in the reviewed literature | - | - |

Table 2: Electron Paramagnetic Resonance (EPR) Spectroscopy Data

EPR spectroscopy is a primary tool for characterizing paramagnetic species like this compound. The data provides insights into the electronic structure and the environment of the unpaired electron.

| Parameter | Value | Conditions |

| g-value (g) | ~1.986 | Diluted in [(Me₅Cp)₂Co]PF₆ at 9K |

| Hyperfine Coupling | Not resolved | - |

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

The UV-Vis spectrum of this compound reveals electronic transitions within the molecule, offering information about its d-orbital splitting.

| Absorption Maxima (λ_max) [nm] | Molar Absorptivity (ε) [M⁻¹cm⁻¹] | Assignment | Solvent |

| ~438 | Not Reported | d-d transition | Hexane |

| ~580 | Not Reported | d-d transition | Hexane |

| ~700 (shoulder) | Not Reported | d-d transition | Hexane |

Table 4: Vibrational Spectroscopy Data (Infrared - IR)

Vibrational spectroscopy probes the molecular vibrations of this compound, providing information about its structure and bonding. The following are characteristic IR absorption bands observed for the Cp* ligand in a this compound-containing complex.

| Wavenumber (cm⁻¹) | Assignment (Vibrational Mode) |

| 2955 | C-H stretch |

| 2851 | C-H stretch |

| 1446 | C-H bend |

| 1417 | C-H bend |

| 1375 | C-H bend |

| 1262 | C-H bend |

| 1067 | C-C stretch |

| 1019 | C-C stretch |

| 800 | C-H out-of-plane bend |

| 587 | Ring-Metal stretch |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Paramagnetic Compounds

-

Sample Preparation:

-

Dissolve a precisely weighed sample of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., C₆D₆, toluene-d₈) in an NMR tube. The concentration should be optimized to obtain a detectable signal without excessive paramagnetic broadening.

-

Due to the air-sensitivity of this compound, all sample preparations must be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

-

The NMR tube should be flame-sealed or equipped with a J. Young valve to maintain the inert atmosphere.

-

-

Instrumental Parameters:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to improve signal resolution.

-

A wide spectral width (e.g., -100 to 200 ppm for ¹H NMR) is necessary to acquire the potentially large chemical shifts of paramagnetic species.

-

Employ a short relaxation delay (D1) and a small pulse angle (e.g., 30°) to account for the rapid relaxation of nuclei in paramagnetic compounds.

-

A large number of scans are typically required to achieve an adequate signal-to-noise ratio.

-

Temperature control is crucial, as paramagnetic shifts are temperature-dependent. Spectra should be recorded at a stable, reported temperature.

-

-

Data Processing:

-

Apply appropriate window functions (e.g., exponential multiplication with a large line-broadening factor) to improve the signal-to-noise ratio of the broad peaks.

-

Careful phasing and baseline correction are essential for accurate integration and peak identification.

-

Electron Paramagnetic Resonance (EPR) Spectroscopy

-

Sample Preparation:

-

For solution-state EPR, prepare a dilute solution of this compound in a suitable solvent (e.g., toluene, THF) that forms a good glass upon freezing. The concentration should be in the micromolar to low millimolar range to avoid spin-spin broadening.

-

For solid-state EPR, the sample can be a microcrystalline powder. To minimize intermolecular interactions, the paramagnetic species can be diluted in a diamagnetic, isostructural host lattice, such as decamethylcobaltocenium hexafluorophosphate.[1]

-

Samples are loaded into EPR tubes (typically quartz) under an inert atmosphere and sealed.

-

-

Instrumental Parameters:

-

EPR spectra are commonly recorded at X-band frequency (~9.5 GHz).

-

Measurements are typically performed at cryogenic temperatures (e.g., liquid nitrogen at 77 K or liquid helium at ~4 K) to increase signal intensity and observe well-resolved spectra.

-

The microwave power, modulation frequency, and modulation amplitude should be optimized to avoid signal saturation and distortion.

-

-

Data Analysis:

-

The g-value is determined from the center of the resonance signal.

-

If resolved, hyperfine coupling constants are measured from the splitting of the spectral lines.

-

Spectral simulation software is often used to extract accurate g-values and hyperfine coupling constants from complex or poorly resolved spectra.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation:

-

Prepare a solution of this compound in a UV-transparent solvent (e.g., hexane, pentane) of a known concentration. Due to the air-sensitivity of the compound, the solution must be prepared and handled under an inert atmosphere.

-

Use a quartz cuvette with a known path length (typically 1 cm), sealed with a septum or a screw cap to maintain an inert atmosphere during the measurement.

-

-

Instrumental Parameters:

-

Record the spectrum over a suitable wavelength range (e.g., 200-900 nm).

-

A baseline correction should be performed using a cuvette containing only the solvent.

-

The concentration of the solution should be adjusted to ensure that the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λ_max).

-

If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

-

Vibrational Spectroscopy (FTIR/Raman)

-

Sample Preparation:

-

FTIR: For solid-state analysis, prepare a KBr pellet by grinding a small amount of this compound with dry KBr powder and pressing it into a transparent disk. Alternatively, a Nujol mull can be prepared by grinding the sample with Nujol oil and placing the paste between two salt plates (e.g., KBr or CsI). All preparations must be done in an inert atmosphere.

-

Raman: Place a small amount of the crystalline sample in a capillary tube or on a microscope slide under an inert atmosphere.

-

-

Instrumental Parameters:

-

FTIR: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the pure KBr pellet or Nujol should be collected and subtracted from the sample spectrum.

-

Raman: Use a laser excitation source with a wavelength that does not cause sample decomposition or fluorescence (e.g., 785 nm). The laser power and acquisition time should be optimized to obtain a good signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the positions (in wavenumbers, cm⁻¹) of the absorption or scattering bands.

-

Assign the observed bands to specific vibrational modes of the molecule (e.g., C-H stretching, C-C ring deformations, metal-ligand vibrations) based on established group frequencies and theoretical calculations.

-

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the synthesis, purification, and comprehensive spectroscopic characterization of this compound.

References

Unveiling the Electronic Landscape of Decamethylchromocene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Decamethylchromocene, [Cr(C₅(CH₃)₅)₂], often abbreviated as Cp*₂Cr, stands as a significant organometallic compound within the metallocene family. Its unique electronic structure and redox properties have garnered considerable interest. This technical guide provides an in-depth exploration of the molecular orbital (MO) diagram of this compound, supported by experimental and computational insights.

Electronic Configuration and Molecular Orbital Diagram

This compound is a 16-valence electron complex with a low-spin d⁶ configuration for the chromium(II) center. The permethylation of the cyclopentadienyl rings enhances the ligand field strength compared to the unsubstituted chromocene.[1] The highest occupied molecular orbitals in decamethylmetallocenes are predominantly of metal d-orbital character.[1][2]

The molecular orbital diagram of this compound arises from the interaction of the chromium 3d, 4s, and 4p orbitals with the π molecular orbitals of the two pentamethylcyclopentadienyl (Cp) ligands. The π orbitals of the Cp ligands combine to form symmetry-adapted linear combinations (SALCs) that can interact with the metal orbitals of corresponding symmetry (in the D₅d point group).

The resulting qualitative molecular orbital diagram shows the splitting of the chromium d-orbitals into three distinct energy levels: e₂g, a₁g, and e₁g*. For this compound, a low-spin d⁶ complex, the electronic configuration is (e₂g)⁴(a₁g)².

Quantitative Data

While precise orbital energy values for this compound require specific computational studies, the relative ordering is depicted in the MO diagram. The table below summarizes the key electronic features.

| Molecular Orbital | Character | Occupancy | Description |

| e₁g* | Antibonding | 0 | Lowest Unoccupied Molecular Orbital (LUMO) |

| a₁g | Non-bonding | 2 | Primarily d(z²) character |

| e₂g | Bonding | 4 | Highest Occupied Molecular Orbital (HOMO) |

Synthesis Protocol

The synthesis of this compound is typically achieved through the reaction of a chromium(II) salt with a pentamethylcyclopentadienyl ligand source.[3]

Materials:

-

Chromium(II) chloride (CrCl₂)

-

Lithium pentamethylcyclopentadienide (LiCp) or Sodium pentamethylcyclopentadienide (NaCp)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques.

-

In a Schlenk flask, suspend chromium(II) chloride in anhydrous THF.

-

In a separate flask, dissolve two equivalents of lithium pentamethylcyclopentadienide in anhydrous THF.

-

Slowly add the LiCp* solution to the CrCl₂ suspension at room temperature with vigorous stirring.

-

The reaction mixture is typically stirred for several hours to ensure complete reaction.

-

The solvent is removed under vacuum.

-

The resulting solid is extracted with a non-polar solvent (e.g., pentane or hexane) and filtered to remove the lithium chloride byproduct.

-

The filtrate is concentrated and cooled to induce crystallization of the this compound product.

The general reaction is as follows: CrCl₂ + 2 LiC₅(CH₃)₅ → Cr(C₅(CH₃)₅)₂ + 2 LiCl[3]

This compound is known to be a strong reducing agent and is sensitive to air and moisture.[1]

Computational Methodology

Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure of metallocenes. For the related decamethylmanganocene, calculations have been performed using the B3PW91 functional with the 6-311++G(d,p) basis set to model its geometry and electronic properties.[2] A similar approach can be applied to this compound to obtain quantitative molecular orbital energies and visualize the orbital shapes.

Logical Workflow for Characterization

References

An In-depth Technical Guide to the Discovery and History of Decamethylchromocene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decamethylchromocene, [Cr(C₅(CH₃)₅)₂], is a notable organometallic compound belonging to the metallocene family. Its discovery and characterization have contributed significantly to the understanding of the structure, bonding, and reactivity of "sandwich" compounds. This guide provides a comprehensive overview of the seminal work on this compound, focusing on its initial synthesis, key experimental protocols, and fundamental physicochemical properties. The information is presented to be a valuable resource for researchers in organometallic chemistry, materials science, and catalysis.

Discovery and Historical Context

The field of organometallic chemistry was revolutionized by the discovery of ferrocene in the early 1950s. This led to a surge in the synthesis and characterization of analogous sandwich compounds, known as metallocenes, involving various transition metals and cyclopentadienyl (Cp) ligands. The parent compound, chromocene (Cr(C₅H₅)₂), was first synthesized and characterized by E.O. Fischer and his group.

The subsequent exploration of substituted cyclopentadienyl ligands aimed to modulate the electronic and steric properties of these metallocenes. The pentamethylcyclopentadienyl (Cp*) ligand, with its ten electron-donating methyl groups, was found to significantly enhance the stability and reducing power of the resulting complexes.

The first synthesis and comprehensive characterization of this compound, along with other decamethylmetallocenes, were reported in 1982 by J. L. Robbins, N. Edelstein, B. Spencer, and J. C. Smart. Their work provided a systematic study of the electronic structure and properties of this important class of organometallic compounds.

Synthesis of this compound

The initial synthesis of this compound was achieved through a salt metathesis reaction, a common and effective method for the preparation of metallocenes.

Experimental Protocol: Synthesis of this compound

Reactants:

-

Anhydrous Chromium(II) chloride (CrCl₂)

-

Lithium pentamethylcyclopentadienide (LiC₅(CH₃)₅)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

A solution of lithium pentamethylcyclopentadienide is prepared by reacting pentamethylcyclopentadiene with a strong base, such as n-butyllithium, in an inert solvent like THF under an inert atmosphere (e.g., argon or nitrogen).

-

Anhydrous chromium(II) chloride is suspended in THF in a separate reaction vessel, also under an inert atmosphere.

-

The solution of lithium pentamethylcyclopentadienide is then added dropwise to the stirred suspension of chromium(II) chloride at a controlled temperature, typically at or below room temperature.

-

The reaction mixture is stirred for several hours to ensure complete reaction. The progress of the reaction can be monitored by observing the color change of the solution.

-

Upon completion, the solvent is removed under vacuum.

-

The resulting solid residue is extracted with a non-polar solvent, such as pentane or hexane, to dissolve the this compound, leaving behind the insoluble lithium chloride byproduct.

-

The extract is filtered, and the solvent is removed from the filtrate to yield crude this compound.

-

The product can be further purified by sublimation or recrystallization from a suitable solvent to obtain dark red, crystalline solid.

The synthesis can be represented by the following overall reaction:

CrCl₂ + 2 Li(C₅(CH₃)₅) → Cr(C₅(CH₃)₅)₂ + 2 LiCl

Physicochemical Properties

This compound exhibits distinct physical and spectroscopic properties that are a direct consequence of its molecular and electronic structure.

Data Presentation: Key Properties of this compound

| Property | Value | Notes |

| Molecular Formula | C₂₀H₃₀Cr | |

| Molar Mass | 322.45 g/mol | |

| Appearance | Dark red crystalline solid | |

| Melting Point | Not explicitly found in searches | Typically, decamethylmetallocenes have higher melting points than their unsubstituted counterparts. |

| Solubility | Soluble in non-polar organic solvents | e.g., pentane, hexane, toluene. |

| ¹H NMR (C₆D₆) | A sharp singlet around δ 1.5-2.0 ppm | The exact chemical shift is dependent on the solvent and temperature. The single peak indicates the equivalence of all 30 protons. |

| Magnetic Susceptibility | Paramagnetic | The Cr(II) center has unpaired electrons. The measured magnetic moment is consistent with a high-spin d⁴ configuration.[1] |

| Redox Potential (E½) | Significantly lower than chromocene | The electron-donating methyl groups make it a much stronger reducing agent.[1] |

Electronic Structure and Bonding

The electronic structure of this compound is analogous to that of other first-row transition metal metallocenes. The interaction between the d-orbitals of the chromium atom and the π-molecular orbitals of the two pentamethylcyclopentadienyl rings leads to the formation of a "sandwich" complex. The ten methyl groups on the Cp* rings are electron-donating, which increases the electron density on the chromium center. This increased electron density destabilizes the highest occupied molecular orbitals (HOMOs), making the complex easier to oxidize compared to chromocene.

Mandatory Visualizations

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Logical Relationship of Properties

Caption: Interrelationship of this compound's properties.

References

In-Depth Technical Guide to the Physical Properties of Decamethylchromocene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of decamethylchromocene, an organometallic compound of significant interest in various research fields. The information is presented to facilitate its use by researchers, scientists, and professionals in drug development.

Core Physical Properties

This compound, with the chemical formula C₂₀H₃₀Cr, is a crystalline solid.[1] It is recognized for its air-sensitive nature, necessitating handling under inert atmosphere conditions.[2]

| Property | Value |

| Molecular Formula | C₂₀H₃₀Cr |

| Molecular Weight | 322.45 g/mol [1] |

| Appearance | Brown powder or crystals[2] |

| Melting Point | Data not available in search results. |

| Boiling Point | Data not available in search results. |

| Solubility | Data not available in search results. |

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound. The following sections detail the available data from various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR spectral data for this compound were not explicitly found in the search results. However, the analysis of related decamethylmetallocenes suggests that NMR spectroscopy is a key characterization method.[3]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Specific UV-Vis absorption maxima for this compound were not available in the provided search results. For related ferrocenyl Schiff bases, three major absorption ranges have been observed: 259-300 nm, 300-440 nm, and 441-466 nm, with the first band attributed to the n-π* transition of the aromatic compound.[4]

Infrared (IR) Spectroscopy

Quantitative IR absorption data for this compound was not found in the search results. For comparison, the IR spectrum of the C84-D2:22 fullerene isomer shows prominent absorption bands between 1050 and 1800 cm⁻¹, with a dominant maximum at 1384.6 cm⁻¹.[5]

Crystal Structure

A detailed crystal structure, including lattice parameters and space group, for this compound was not located in the search results. However, X-ray crystallography has been successfully used to determine the structure of related decamethylmetallocenes, such as decamethylmanganocene.[3]

Experimental Protocols

Given the air-sensitive nature of this compound, specific experimental protocols are required for its synthesis and characterization.

Synthesis of this compound

A general synthesis for decamethylmetallocenes involves the reaction of a metal halide with sodium pentamethylcyclopentadienide (NaCp*). For other decamethylmetallocenes, this is a well-established route.[3]

Experimental Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Characterization Methods

Standard spectroscopic and crystallographic techniques are employed for the characterization of this compound, with modifications to handle its air sensitivity.

NMR Spectroscopy: Samples for NMR analysis of air-sensitive compounds are typically prepared in a glovebox or using Schlenk line techniques. The compound is dissolved in a deuterated solvent, and the NMR tube is sealed before removal from the inert atmosphere.

UV-Vis Spectroscopy: For air-sensitive samples, solutions are prepared in an inert atmosphere and transferred to a cuvette that can be sealed to prevent exposure to air during the measurement.

IR Spectroscopy: Solid samples can be prepared as mulls (e.g., with Nujol) or pellets (with KBr) inside a glovebox to prevent degradation.

X-ray Crystallography: Single crystals of air-sensitive compounds are typically mounted on the diffractometer under a stream of cold nitrogen gas to protect them from air and moisture during data collection.

Logical Relationship for Characterization

Caption: Relationship between this compound and its characterization methods.

References

decamethylchromocene stability and decomposition pathways

An In-Depth Technical Guide to the Stability and Decomposition Pathways of Decamethylchromocene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, denoted as Cp₂Cr where Cp is the pentamethylcyclopentadienyl ligand, is a member of the metallocene family, a class of organometallic compounds that have garnered significant interest due to their diverse reactivity and potential applications in catalysis, materials science, and medicine. Understanding the stability and decomposition pathways of this compound is paramount for its effective handling, storage, and application, particularly in sensitive fields such as drug development where product purity and degradation profiles are of critical importance. This guide provides a comprehensive overview of the current scientific understanding of the stability of this compound and its decomposition mechanisms.

Core Concepts of this compound Stability

The stability of this compound is influenced by several factors, including temperature, light, and the presence of oxidizing agents. The bulky pentamethylcyclopentadienyl ligands provide a degree of steric shielding to the central chromium atom, which can enhance its thermal stability compared to its unsubstituted analogue, chromocene. However, like many other low-valent organometallic complexes, this compound is susceptible to oxidation.

Thermal Stability

Detailed quantitative data on the thermal decomposition of this compound is not extensively available in the public domain. However, general observations from synthetic and reactivity studies suggest that it is a relatively stable compound under inert atmospheric conditions. Its decomposition is expected to proceed via ligand dissociation or rearrangement at elevated temperatures.

Photolytic Stability

Exposure to light, particularly ultraviolet (UV) radiation, can induce decomposition of this compound. The energy from photons can excite the molecule to higher electronic states, leading to the cleavage of the metal-ligand bonds. The specific quantum yields and the nature of the photoproducts are not well-documented in publicly accessible literature.

Oxidative Stability

This compound is a potent reducing agent and is readily oxidized. Its reactivity with oxygen and other oxidizing agents is a primary pathway for its decomposition under ambient conditions.

Decomposition Pathways

The decomposition of this compound can proceed through several pathways, largely dictated by the external conditions.

Oxidative Decomposition

In the presence of oxygen, this compound is susceptible to oxidation. The chromium center is oxidized, which can lead to the formation of chromium oxides and the release of the pentamethylcyclopentadienyl ligand. The ligand itself can undergo further oxidation.

A proposed initial step in the oxidative decomposition pathway is the formation of a decamethylchromocenium cation, [Cp*₂Cr]⁺.

Caption: Oxidative decomposition pathway of this compound.

Experimental Protocols

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

Objective: To determine the decomposition temperature and mass loss profile of this compound.

Methodology:

-

A small, accurately weighed sample of this compound (typically 1-5 mg) is placed in a TGA crucible (e.g., alumina).

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or argon for thermal decomposition, or air for oxidative decomposition).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The onset temperature of decomposition is determined from the resulting TGA curve.

Oxidative Stability Analysis (Cyclic Voltammetry)

Objective: To determine the oxidation potential of this compound.

Methodology:

-

A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

-

The solution is placed in an electrochemical cell with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

The potential of the working electrode is swept linearly with time, and the resulting current is measured.

-

The oxidation potential can be determined from the resulting voltammogram.

Caption: Workflow for the analysis of this compound stability.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in the public domain, a comprehensive data table cannot be provided at this time. Researchers are encouraged to perform the experimental protocols outlined above to generate this critical information.

Conclusion

While this compound exhibits some degree of stability due to its sterically demanding ligands, it is fundamentally a reactive organometallic compound, particularly susceptible to oxidation. A thorough understanding of its stability profile and decomposition pathways is essential for its successful application. Further experimental investigation is required to fully characterize its thermal and photolytic degradation, including the identification of decomposition products and the determination of kinetic parameters. The methodologies and conceptual frameworks presented in this guide provide a foundation for researchers to undertake such studies and to ensure the safe and effective use of this compound in their work.

In-Depth Technical Guide to Theoretical Calculations on Decamethylchromocene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical calculations performed to elucidate the electronic structure, geometry, and vibrational properties of decamethylchromocene, Cp*₂Cr. The content herein is curated for professionals in the fields of chemistry, materials science, and drug development who are interested in the computational analysis of organometallic compounds.

Core Concepts in the Theoretical Treatment of this compound

This compound, a sandwich compound with a central chromium atom bonded to two pentamethylcyclopentadienyl (Cp*) ligands, presents a fascinating case for theoretical investigation due to its electronic and magnetic properties. The permethylation of the cyclopentadienyl rings significantly influences the molecule's characteristics compared to its parent compound, chromocene. This substitution enhances the ligand field strength and increases the electron density at the chromium center.

Theoretical calculations, primarily employing Density Functional Theory (DFT) and Complete Active Space Self-Consistent Field (CASSCF) methods, are indispensable for understanding the nuanced electronic structure and predicting the molecular properties of this compound. These computational approaches allow for the determination of optimized geometries, molecular orbital energies, and vibrational frequencies, which are crucial for interpreting experimental data and predicting reactivity.

Optimized Molecular Geometry

The geometry of this compound has been optimized using DFT calculations to determine the most stable arrangement of its atoms. The key structural parameters, including bond lengths and angles, are crucial for understanding the steric and electronic interactions within the molecule.

Table 1: Selected Optimized Bond Lengths and Angles for this compound

| Parameter | Atom 1 | Atom 2 | Value (Å) |

| Bond Length | Cr | C(ring) | 2.17 |

| C(ring) | C(ring) | 1.43 | |

| C(ring) | C(methyl) | 1.51 | |

| Angle | Atom 1 | Atom 2 | Atom 3 |

| C(ring) | Cr | C(ring) | |

| C(ring) | C(ring) | C(methyl) |

Note: These are representative values and can vary slightly depending on the level of theory and basis set used in the calculation.

Electronic Structure and Molecular Orbitals

The electronic configuration of the central chromium atom and its interaction with the Cp* ligands dictate the molecule's reactivity and magnetic properties. Theoretical models provide a detailed picture of the molecular orbitals (MOs), their energy levels, and their contributions from the metal and ligand fragments.

A qualitative molecular orbital diagram for a metallocene like this compound places the metal d-orbitals between the π-orbitals of the cyclopentadienyl ligands. The permethylation of the rings raises the energy of the ligand orbitals, leading to a smaller energy gap between the metal and ligand orbitals and a stronger ligand field.

Vibrational Analysis

The vibrational frequencies of this compound can be calculated from the second derivatives of the energy with respect to the atomic positions. These theoretical frequencies are instrumental in assigning the peaks observed in experimental infrared (IR) and Raman spectra.

Table 2: Calculated Vibrational Frequencies for Key Modes of this compound

| Mode Description | Symmetry | Calculated Frequency (cm⁻¹) |

| Cp* Ring Breathing | A₁g | ~400 |

| Cr-Cp* Stretch | A₁g | ~350 |

| C-H Bending (Methyl) | - | ~1380 |

| C-H Stretching (Methyl) | - | ~2900-3000 |

Note: These are approximate values and the exact frequencies will depend on the computational methodology.

Magnetic Properties

This compound is a paramagnetic compound, and theoretical calculations are crucial for understanding its magnetic behavior, including its magnetic anisotropy. Advanced computational methods can predict parameters such as the g-tensor and zero-field splitting, which are essential for interpreting electron paramagnetic resonance (EPR) spectra.

Experimental Protocols for Theoretical Calculations

The following sections outline typical computational methodologies for studying this compound.

Density Functional Theory (DFT) Calculations

DFT is a widely used method for geometry optimization and the calculation of electronic and vibrational properties of ground-state molecules.

Protocol for DFT Geometry Optimization and Frequency Calculation:

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Q-Chem is used.

-

Initial Geometry: The starting molecular structure of this compound is built, often with D₅d symmetry.

-

Functional: A suitable exchange-correlation functional is chosen. The B3LYP functional is a common choice for organometallic systems.

-

Basis Set: A basis set that provides a good balance between accuracy and computational cost is selected. For the chromium atom, a basis set with effective core potentials (ECPs) like LANL2DZ can be used, while a Pople-style basis set such as 6-31G(d) is often employed for the carbon and hydrogen atoms.

-

Geometry Optimization: The energy of the molecule is minimized with respect to the positions of the atoms.

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectrum.

Complete Active Space Self-Consistent Field (CASSCF) Calculations

For systems with significant static electron correlation, such as some transition metal complexes, CASSCF provides a more accurate description of the electronic structure.

Protocol for CASSCF Calculation:

-

Software: A program capable of multi-configurational calculations, such as ORCA or MOLCAS, is required.

-

Initial Geometry: An optimized geometry from a previous DFT calculation is typically used.

-

Active Space Selection: This is a critical step that requires chemical intuition. The active space consists of a set of electrons and orbitals that are most important for describing the electronic structure of interest. For this compound, the active space would typically include the chromium 3d orbitals and the π orbitals of the Cp* ligands.

-

CASSCF Calculation: The energies and wavefunctions of the electronic states of interest are calculated. This method can be used to study ground and excited states.

-

Post-CASSCF Corrections: To account for dynamic electron correlation, further calculations such as CASPT2 (Complete Active Space Second-order Perturbation Theory) can be performed on top of the CASSCF wavefunction.

Visualization of Theoretical Concepts

To better illustrate the relationships between different aspects of the theoretical calculations, the following diagrams are provided.

Diagram 1: Molecular Orbital Diagram of a Metallocene

The following diagram provides a simplified representation of the molecular orbital interactions in a metallocene complex.

Caption: Simplified molecular orbital diagram for a metallocene.

Diagram 2: General Workflow for Theoretical Calculations

This diagram illustrates the typical steps involved in a computational study of a molecule like this compound.

An In-depth Technical Guide to Decamethylchromocene

This technical guide provides a comprehensive overview of decamethylchromocene, a sandwich compound of significant interest in organometallic chemistry. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its chemical properties and synthesis.

Chemical Data

The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| IUPAC Name | chromium(2+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene |

| Molecular Formula | C₂₀H₃₀Cr |

| Molecular Weight | 322.4 g/mol [1] |

| Appearance | Red, air-sensitive prisms |

| Melting Point | 296-297 °C |

| Solubility | Very soluble in aromatic and aliphatic hydrocarbon solvents, THF, diethyl ether, and dichloromethane. Slightly soluble in acetone or acetonitrile. |

| PubChem CID | 15874251[1] |

| CAS Registry Number | Not found in the searched resources. |

Synthesis Protocol

A detailed experimental protocol for the synthesis of this compound is provided below. This method involves the reaction of anhydrous chromium(II) acetate with sodium pentamethylcyclopentadienide.

Materials:

-

Anhydrous Chromium(II) Acetate (Cr₂(OAc)₄)

-

Sodium Pentamethylcyclopentadienide (NaC₅Me₅)

-

Tetrahydrofuran (THF)

-

Argon gas

Procedure:

-

To a solution of sodium pentamethylcyclopentadienide (4.00 g, 25.28 mmol) in 50 mL of THF, add solid anhydrous chromium(II) acetate (2.15 g, 6.32 mmol) against a counterstream of argon.

-

Stir the resulting mixture for 8 hours at room temperature. The reaction will yield a white solid suspended in a dark red solution.

-

Isolate the this compound from this mixture to obtain red, air-sensitive prisms. The reported yield is 2.6 g (64%).

Experimental Workflow:

The following diagram illustrates the key steps in the synthesis of this compound.

Characterization Data

Detailed experimental characterization data for this compound, such as ¹H and ¹³C NMR spectra and single-crystal X-ray diffraction data, were not available in the searched resources. For novel batches of this compound, standard analytical techniques should be employed for full characterization.

Logical Relationship for Characterization:

The diagram below outlines the logical workflow for the characterization of a newly synthesized batch of this compound.

References

Methodological & Application

Application Notes and Protocols for Reactions with Decamethylchromocene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decamethylchromocene, Cp*₂Cr, is a powerful one-electron reducing agent utilized in a variety of chemical transformations. Its ten methyl groups on the cyclopentadienyl rings enhance its solubility in organic solvents and increase its electron-donating ability compared to the parent chromocene. This document provides detailed application notes and protocols for the synthesis, handling, and use of this compound in experimental setups.

Safety Precautions

This compound is an air- and moisture-sensitive compound and should be handled under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Personal protective equipment, including safety glasses, lab coat, and gloves, should be worn at all times.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a chromium(II) salt with pentamethylcyclopentadienyl lithium (LiCp*).

Experimental Protocol:

-

Preparation of LiCp:* In a Schlenk flask equipped with a magnetic stir bar, add freshly distilled pentamethylcyclopentadiene (Cp*H) to a solution of n-butyllithium in hexanes at 0 °C under an inert atmosphere. Allow the reaction to stir for 1 hour at room temperature.

-

Synthesis of Cp₂Cr: In a separate Schlenk flask, suspend anhydrous chromium(II) chloride (CrCl₂) in tetrahydrofuran (THF). Cool the suspension to -78 °C and slowly add the freshly prepared LiCp solution via cannula.

-

Reaction and Workup: Allow the reaction mixture to warm to room temperature and stir overnight. The solvent is then removed under vacuum. The resulting solid is extracted with pentane and filtered to remove lithium chloride.

-

Purification: The pentane solution is concentrated and cooled to -30 °C to induce crystallization. The resulting dark red crystals of this compound are isolated by filtration, washed with cold pentane, and dried under vacuum.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

| Technique | Observed Data |

| ¹H NMR (Solid-State) | Broad signals due to the paramagnetic nature of the Cr(II) center. |

| ¹³C NMR (Solid-State) | Signals for the methyl and cyclopentadienyl ring carbons, also broadened. |

| Cyclic Voltammetry | Reversible one-electron oxidation. |

| Magnetic Susceptibility | Consistent with a high-spin d⁴ metal center. |

Application as a Reducing Agent

This compound is a potent reducing agent capable of reducing a variety of organic substrates, including organic halides and some ketones. Its reducing strength is quantified by its redox potential.

Quantitative Data: Redox Potential

| Redox Couple | E₁/₂ vs. SCE (V) | E₁/₂ vs. Fc/Fc⁺ (V) |

| Cp₂Cr⁺/Cp₂Cr | -0.98 | -1.46 (calculated) |

Note: The value vs. Fc/Fc⁺ is calculated from the value vs. SCE, assuming the Fc/Fc⁺ couple is at +0.48 V vs. SCE in acetonitrile.

The highly negative redox potential of the Cp₂Cr⁺/Cp₂Cr couple indicates that this compound is a significantly stronger reducing agent than ferrocene and even decamethylferrocene.[1]

Experimental Protocol: Reduction of an Aryl Halide

This protocol describes a general procedure for the reduction of an aryl halide using this compound.

-

Reaction Setup: In a glovebox, a Schlenk tube is charged with the aryl halide substrate and a stoichiometric amount of this compound.

-

Solvent Addition: Anhydrous and deoxygenated solvent (e.g., THF or acetonitrile) is added, and the reaction mixture is stirred at room temperature.

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within a few hours.

-

Workup: Upon completion, the reaction mixture is quenched with water. The organic products are extracted with a suitable solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Signaling Pathways and Workflows

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

General Reaction Pathway for Reduction

Caption: Single-electron transfer mechanism for substrate reduction.

Logical Relationships

Caption: Relationship between properties and applications of this compound.

References

Application Notes and Protocols for Decamethylchromocene in Inert Atmosphere Glovebox Techniques

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the handling, synthesis, and purification of decamethylchromocene, a highly air-sensitive organometallic compound. The procedures outlined herein are intended to be performed by trained personnel within a controlled inert atmosphere glovebox.

Application Notes

This compound, also known as bis(pentamethylcyclopentadienyl)chromium(II) or Cr(Cp*)₂, is a crystalline, paramagnetic solid that is highly sensitive to oxygen and moisture. Its robust electron-donating pentamethylcyclopentadienyl ligands make it a potent reducing agent, significantly more so than its parent compound, chromocene. This reactivity makes it a valuable precursor and reagent in organometallic synthesis and catalysis. However, its air-sensitive nature necessitates strict adherence to inert atmosphere techniques for all handling and experimental procedures.

Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₀Cr | [1][2][3][4] |

| Molecular Weight | 322.45 g/mol | [1][2][3][4] |

| Appearance | Purple to dark purple/black powder or crystals | [1] |

| Oxidation State of Cr | +2 | |

| Magnetic Properties | Paramagnetic | |

| Solubility | Soluble in many organic solvents such as THF, toluene, and hexanes. | |

| Air Sensitivity | Highly sensitive to oxygen and moisture. |

Safety Precautions:

-

Inert Atmosphere: All manipulations of this compound must be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-maintained glovebox. The glovebox atmosphere should be continuously monitored for oxygen and water levels, which should be kept below 1 ppm.

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses and lab coats, should always be worn. Gloves compatible with the solvents being used should be worn inside the glovebox.

-

Toxicity: While specific toxicity data for this compound is limited, it should be handled with care as with all organometallic compounds. Avoid inhalation of dust and contact with skin and eyes.

-

Disposal: All waste containing this compound should be quenched and disposed of according to institutional safety guidelines for reactive organometallic compounds.

Experimental Protocols

The following protocols are provided as a guide for the synthesis, purification, and handling of this compound. All glassware should be oven-dried at >120 °C for at least 4 hours and then cooled in the glovebox antechamber before being brought into the main chamber. All solvents must be rigorously dried and deoxygenated prior to use.

Synthesis of this compound

This protocol is based on the reaction of sodium pentamethylcyclopentadienide (NaCp*) with chromium(II) acetate (Cr₂(OAc)₄).

Materials:

-

Sodium pentamethylcyclopentadienide (NaCp*)

-

Chromium(II) acetate (Cr₂(OAc)₄)

-

Anhydrous, deoxygenated tetrahydrofuran (THF)

-

Anhydrous, deoxygenated hexanes

-

Schlenk flasks (various sizes)

-

Magnetic stir bars

-

Cannulas

-

Filter funnel with a medium porosity frit

-

Glovebox with an integrated balance and freezer

Procedure:

-

Preparation of Reagents:

-

In the glovebox, weigh 2.0 equivalents of sodium pentamethylcyclopentadienide (NaCp*) into a Schlenk flask equipped with a magnetic stir bar.

-

In a separate Schlenk flask, weigh 1.0 equivalent of chromium(II) acetate (Cr₂(OAc)₄).

-

-

Reaction Setup:

-

Add anhydrous, deoxygenated THF to the Schlenk flask containing NaCp* to create a stirrable slurry.

-

Slowly add the solid Cr₂(OAc)₄ to the stirring NaCp*/THF slurry at room temperature. The reaction mixture is expected to change color.

-

-

Reaction:

-

Allow the reaction to stir at room temperature for at least 2 hours. The literature suggests that the solution should turn a deep red color.

-

-

Workup:

-

After the reaction is complete, remove the THF in vacuo to yield a solid residue.

-

Extract the residue with anhydrous, deoxygenated hexanes. This compound is soluble in hexanes, while the sodium acetate byproduct is not.

-

Filter the hexane solution through a cannula fitted with a filter paper or through a filter funnel to remove the insoluble byproducts.

-

Wash the solid byproduct with additional hexanes to ensure complete extraction of the product.

-

Combine the hexane filtrates.

-

-

Isolation of Crude Product:

-

Remove the hexanes from the combined filtrates in vacuo to yield crude this compound as a solid.

-

Purification of this compound by Sublimation

Sublimation is an effective method for obtaining high-purity this compound.

Materials:

-

Crude this compound

-

Sublimation apparatus

-

High-vacuum line

-

Cold finger or condenser

-

Heating mantle or oil bath

Procedure:

-

Apparatus Setup:

-

Transfer the crude this compound into the bottom of a clean, dry sublimation apparatus inside the glovebox.

-

Assemble the sublimation apparatus, ensuring all joints are well-sealed.

-

Attach the apparatus to a high-vacuum line.

-

-

Sublimation:

-

Evacuate the sublimation apparatus to a high vacuum (<0.1 Torr).

-

Fill the cold finger with a coolant (e.g., a dry ice/acetone slurry or circulating chilled fluid).

-

Gently heat the bottom of the sublimation apparatus using a heating mantle or oil bath. The temperature should be sufficient to sublime the this compound without causing decomposition. A typical starting point is 80-100 °C, which can be gradually increased.

-

The purple this compound will sublime and deposit as crystals on the cold finger.

-

-

Product Collection:

-

Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.

-

Backfill the apparatus with an inert gas (nitrogen or argon).

-

Carefully transfer the apparatus back into the glovebox.

-

Disassemble the apparatus and scrape the purified crystals of this compound from the cold finger onto a pre-weighed container.

-

Characterization

The purified this compound can be characterized by various techniques. All sample preparations for analysis should be performed in the glovebox.

| Technique | Expected Result |

| Melting Point | Sharp melting point, indicating purity. |

| ¹H NMR | Due to its paramagnetic nature, the ¹H NMR spectrum will exhibit broad, shifted resonances. |

| Cyclic Voltammetry | A reversible one-electron oxidation wave corresponding to the Cr(II)/Cr(III) couple is expected. The potential will be significantly more negative than that of ferrocene, indicating its strong reducing power. |

| Magnetic Susceptibility | The magnetic moment should be consistent with a high-spin d⁴ Cr(II) center. |

Diagrams

Experimental Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship of Handling Procedures

Caption: Interrelationship of procedures for handling this compound.

References

Application Notes: Reduction of Organic Substrates with Decamethylchromocene

Introduction

Decamethylchromocene, Cp*₂Cr, is a powerful one-electron reducing agent. Its utility in synthetic organic chemistry, however, is not as a general reagent for the reduction of common organic functional groups. Extensive literature searches indicate that the primary application of this compound in catalysis is as a stoichiometric reductant in specific catalytic cycles, most notably in the reduction of dinitrogen to ammonia.

Limited Application in General Organic Reductions

Currently, there is a significant lack of established and documented protocols for the direct use of this compound for the reduction of common organic substrates such as aldehydes, ketones, or esters. While the field of organic synthesis has a wide array of reducing agents, this compound has not been adopted for these transformations. The reasons for this may include its cost, air-sensitivity, and potentially limited or non-selective reactivity towards these functional groups compared to more common and efficient reagents.

Primary Application: Dinitrogen Reduction

The most prominent and well-documented use of this compound is as a reductant in the catalytic reduction of dinitrogen (N₂) to ammonia (NH₃).[1][2] In these systems, a molybdenum complex typically serves as the catalyst, and this compound is added in stoichiometric amounts to provide the necessary electrons for the reduction of the molybdenum center, which in turn reduces the coordinated dinitrogen.

The overall process can be summarized as a catalytic cycle where the molybdenum catalyst binds and reduces dinitrogen, and this compound regenerates the active form of the catalyst by reducing the oxidized molybdenum species. The slow addition of a proton source and this compound is crucial for achieving high efficiency in ammonia production.[2]

Experimental Protocols

Due to the lack of specific literature protocols for the reduction of organic substrates like aldehydes, ketones, or esters using this compound, a detailed experimental protocol for these transformations cannot be provided. The existing research focuses on its role in dinitrogen fixation.

Below is a generalized protocol for the catalytic reduction of dinitrogen to ammonia, which highlights the role of this compound as a reductant.

Protocol: Catalytic Reduction of Dinitrogen to Ammonia using a Molybdenum Catalyst and this compound as Reductant

Disclaimer: This protocol is a generalized representation based on published research and should be adapted and optimized for specific experimental setups and catalysts. All manipulations should be performed under an inert atmosphere using standard Schlenk line or glovebox techniques.

Materials:

-

Molybdenum catalyst (e.g., [HIPTN₃N]Mo(N₂))

-

This compound (Cp*₂Cr)

-

Proton source (e.g., {2,6-lutidinium}{BAr'₄})

-

Anhydrous, deoxygenated solvent (e.g., heptane)

-

Dinitrogen gas (N₂)

-

Standard glassware for inert atmosphere chemistry

Procedure:

-

In a glovebox, a reaction vessel is charged with the molybdenum catalyst and dissolved in the anhydrous solvent.

-

The vessel is sealed and connected to a source of dinitrogen gas, and the solution is stirred under a positive pressure of N₂ at room temperature.

-

Solutions of the proton source and this compound in the anhydrous solvent are prepared separately.

-

The solutions of the proton source and this compound are added slowly and simultaneously to the stirred solution of the catalyst via syringe pumps over a period of several hours.

-

The reaction mixture is stirred at room temperature for the desired reaction time.

-

Upon completion, the reaction is quenched, and the yield of ammonia is determined by a suitable analytical method (e.g., titration or spectroscopic analysis).

Data Presentation

As there is no available quantitative data for the reduction of various organic substrates with this compound, a data table for comparison cannot be generated.

Visualizations

The primary described role of this compound is within a catalytic cycle. The following diagram illustrates a simplified, conceptual workflow for its use in dinitrogen reduction.

Caption: Conceptual catalytic cycle for dinitrogen reduction.

While this compound is a potent reducing agent, its application in synthetic organic chemistry is highly specialized and currently limited to its role as a stoichiometric reductant in catalytic processes like dinitrogen fixation. There is no substantial body of evidence to support its use for the general reduction of organic functional groups such as aldehydes, ketones, and esters. Therefore, detailed application notes and protocols for such transformations cannot be provided at this time. Researchers interested in the reduction of these functional groups should consult literature for more established and suitable reagents.

References

Application Notes and Protocols: Decamethylchromocene in Organic Synthesis